molecular formula C10H14N2O2 B3279744 Tert-butyl 6-aminopyridine-3-carboxylate CAS No. 69879-20-5

Tert-butyl 6-aminopyridine-3-carboxylate

Cat. No.: B3279744
CAS No.: 69879-20-5
M. Wt: 194.23 g/mol
InChI Key: HDKKGUCSENOBHD-UHFFFAOYSA-N
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Description

Tert-butyl 6-aminopyridine-3-carboxylate is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-aminopyridine-3-carboxylate typically involves the reaction of 6-aminonicotinic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tert-butyl 6-aminopyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

    6-aminonicotinic acid: The parent compound from which tert-butyl 6-aminopyridine-3-carboxylate is derived.

    Tert-butyl 4-aminopyridine-3-carboxylate: A similar compound with the amino group in a different position on the pyridine ring.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

tert-butyl 6-aminopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)7-4-5-8(11)12-6-7/h4-6H,1-3H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKKGUCSENOBHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CN=C(C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 6-amino pyridine 3-carboxylic acid (2.0 g, 14.48 mmol) and thionyl chloride (10 mL) was reflux for 3.5 h under anhydrous atmosphere. Acid chloride formation was confirmed by TLC. Excess of thionyl chloride was removed under reduced pressure on rotavapour. Triethyl amine (5 mL, 36.2 mmol) and tert-butanol (5 mL) was added to acid chloride at 0° C. under inner atmosphere and reaction mixture was heated at 80° C. for 2 h. completion of reaction was confirmed by TLC. The reaction mixture was diluted with dichloromethane (50 mL) and water (50 mL), layers were separated and aqueous layer was extracted with DCM (2×30 mL) combined organic layers were washed with water (50 mL), brine (50 mL) and dried over anhydrous sodium sulphate (50 g). The solvent was removed under reduced pressure and the residue was purified by column chromatography using 20-30% ethyl acetate in hexane. Removal of solvent from appropriate fractions under reduced pressure using rotavapour gave pure product (0.7 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
Acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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